An In-depth Technical Guide to 3-(1H-imidazol-5-yl)propanal (CAS 338733-59-8)
An In-depth Technical Guide to 3-(1H-imidazol-5-yl)propanal (CAS 338733-59-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(1H-imidazol-5-yl)propanal, a heterocyclic aldehyde of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited publicly available data for this specific compound, this document synthesizes information from chemical suppliers, data on structurally related compounds, and established chemical principles to offer insights into its properties, handling, and potential applications.
Compound Identity and Physicochemical Properties
3-(1H-imidazol-5-yl)propanal is a bifunctional molecule featuring a reactive aldehyde group and an imidazole ring. This combination of functionalities makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 338733-59-8 | [1][2] |
| Molecular Formula | C6H8N2O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| InChI Code | 1S/C6H8N2O/c9-3-1-2-6-4-7-5-8-6/h3-5H,1-2H2,(H,7,8) | [1] |
| InChI Key | HPOGTCJCFDTLAL-UHFFFAOYSA-N | [1] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [2] |
Safety Profile and Handling
General Hazards (Inferred):
-
Aldehyde Moiety: Short-chain aldehydes are known to be irritants to the skin, eyes, and respiratory tract.[3] They can also be harmful if swallowed. Propanal, a related short-chain aldehyde, has shown moderate toxicity to aquatic life.[3]
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Imidazole Moiety: Imidazole itself is harmful if swallowed and can cause severe skin and eye irritation.[4][5] Some imidazole derivatives have been shown to have potential reproductive toxicity.[6]
Personal Protective Equipment (PPE):
Given the potential hazards, the following PPE is mandatory when handling 3-(1H-imidazol-5-yl)propanal:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate footwear.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the generation of aerosols or dust is likely, a respirator may be necessary.
First Aid Measures (Recommended):
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5][7]
-
In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[5][7]
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[5][7]
-
In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[5][7]
Synthetic Considerations
While a specific, detailed synthesis for 3-(1H-imidazol-5-yl)propanal is not extensively documented in readily available literature, its structure suggests plausible synthetic routes. One common approach to similar structures involves the oxidation of the corresponding alcohol, 3-(1H-imidazol-5-yl)propan-1-ol.
Experimental Workflow: Oxidation of a Primary Alcohol to an Aldehyde (General Protocol)
This protocol outlines a general method for the oxidation of a primary alcohol to an aldehyde, which could be adapted for the synthesis of 3-(1H-imidazol-5-yl)propanal from its corresponding alcohol precursor.
Caption: General workflow for the synthesis of an aldehyde from a primary alcohol.
Reactivity and Potential Applications in Drug Development
The dual functionality of 3-(1H-imidazol-5-yl)propanal makes it a versatile intermediate for the synthesis of various biologically active molecules.
Reactivity
-
Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can participate in a wide range of chemical transformations, including:
-
Reductive amination to form substituted amines.
-
Wittig reactions to form alkenes.
-
Aldol condensations.
-
Oxidation to a carboxylic acid.
-
Reduction to a primary alcohol.
-
-
Imidazole Ring: The imidazole ring is a common motif in many pharmaceuticals. It can act as a ligand for metal ions and participate in hydrogen bonding. The nitrogen atoms can be alkylated or acylated.
Potential Applications in Drug Development
The imidazole core is a key structural feature in many therapeutic agents. Compounds containing a 3-(imidazol-5-yl)propylamine scaffold, which can be synthesized from 3-(1H-imidazol-5-yl)propanal via reductive amination, are structurally related to histamine and are known to interact with histamine receptors, particularly the H3 receptor.
The synthesis of histamine H3 receptor antagonists is a promising application. These antagonists have potential therapeutic applications in a range of neurological disorders. A general synthetic strategy could involve the reductive amination of 3-(1H-imidazol-5-yl)propanal with a suitable primary or secondary amine to introduce diversity and modulate the pharmacological properties of the final compound.
Caption: Potential synthetic route to histamine H3 receptor modulators.
Conclusion
3-(1H-imidazol-5-yl)propanal is a valuable, albeit not extensively characterized, chemical building block. Its utility in organic synthesis, particularly for the development of novel therapeutics targeting histamine receptors, is significant. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols based on the known hazards of its functional groups. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted to fully explore its potential in medicinal chemistry.
References
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- 3-(1H-Imidazol-5-yl)propan-1-ol | 49549-75-9. Sigma-Aldrich.
- Physicochemical Properties of 3-(1H-Imidazol-5-yl)propan-1-amine HCl: A Technical Guide. Benchchem.
- 338733-59-8|3-(1H-Imidazol-5-yl)propanal. BLDpharm.
- A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. ResearchGate.
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- 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol — Chemical Substance Information. NextSDS.
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- 186096-23-1|3-(1-Trityl-1H-imidazol-5-yl)propanal. BLDpharm.
- 1H-Imidazole-1-propanamine | C6H11N3 | CID 78736. PubChem.
- IMIDAZOLE Safety Data Sheet. Elemental Microanalysis.
- Imidazole SAFETY DATA SHEET.
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